

# Spectroscopic Profile of 2-Amino-4-methoxy-6-methylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methoxy-6-methylpyrimidine

Cat. No.: B1269087

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of **2-Amino-4-methoxy-6-methylpyrimidine** (AMMP), a heterocyclic compound of interest in medicinal and synthetic chemistry. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization to serve as a definitive reference for researchers, scientists, and professionals in drug development. This document emphasizes the causal relationships between molecular structure and spectral features, grounded in authoritative data and theoretical calculations.

## Introduction: The 2-Amino-4-methoxy-6-methylpyrimidine Moiety

**2-Amino-4-methoxy-6-methylpyrimidine** (CAS No. 7749-47-5) is a substituted pyrimidine, a class of heterocyclic aromatic compounds fundamental to various biological processes and synthetic applications.<sup>[1]</sup> With a molecular formula of C<sub>6</sub>H<sub>9</sub>N<sub>3</sub>O and a molecular weight of 139.16 g/mol, its structure features a core pyrimidine ring functionalized with an amino group, a methoxy group, and a methyl group.<sup>[2]</sup> This unique combination of electron-donating groups (amino, methoxy) and an electron-releasing group (methyl) on the heterocyclic scaffold creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding this spectroscopic fingerprint is paramount for confirming its identity, assessing purity, and studying its role in chemical reactions.

A comprehensive study by Prabavathi and Nilufer (2015) combined experimental spectroscopy with Density Functional Theory (DFT) calculations to provide a robust analysis of AMMP's molecular structure and vibrational modes.<sup>[2]</sup> This guide synthesizes findings from such foundational work to offer a practical, in-depth perspective.

## Molecular Structure

The structural arrangement of AMMP is key to interpreting its spectra. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure of **2-Amino-4-methoxy-6-methylpyrimidine** (AMMP).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. For AMMP, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for unambiguous structural confirmation. The chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which provides a strong theoretical correlation with experimental data.<sup>[2]</sup>

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of AMMP reveals five distinct proton environments. The choice of solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) is critical, as it can influence the chemical shift of labile protons, particularly those of the amino group, through hydrogen bonding.

- Sample Preparation: Dissolve 5-10 mg of high-purity AMMP in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
- Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A standard single-pulse sequence is typically sufficient.
- Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm).

Signal	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Integration	Assignment	Rationale
1	~ 6.5 - 7.0	Broad Singlet	2H	-NH <sub>2</sub>	The broadness is due to quadrupole broadening from the <sup>14</sup> N nucleus and potential chemical exchange. The chemical shift is solvent-dependent.
2	~ 5.9 - 6.1	Singlet	1H	H5	This is the sole proton on the pyrimidine ring, appearing as a singlet. Its downfield shift is due to the electronegativity of the adjacent ring nitrogens.
3	~ 3.8 - 3.9	Singlet	3H	-OCH <sub>3</sub>	The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the typical range for methoxy groups on an aromatic ring.
4	~ 2.2 - 2.4	Singlet	3H	C6-CH <sub>3</sub>	The methyl protons attached to the pyrimidine ring appear as a singlet, shifted slightly downfield due to the aromatic character of the ring.

Note: The predicted chemical shifts are based on general principles and data from similar structures. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[\[2\]](#)

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule. For AMMP, all six carbon atoms are chemically non-equivalent and should produce six distinct signals.

- Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of AMMP in ~0.7 mL of deuterated solvent in a 5 mm NMR tube.

- Instrument Setup: Use a spectrometer equipped with a broadband probe, tuned to the  $^{13}\text{C}$  frequency (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument).
- Acquisition: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons, which relax more slowly.
- Processing: Process the data similarly to the  $^1\text{H}$  spectrum, referencing the chemical shifts to the solvent signal (e.g., DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm).

Signal	Chemical Shift ( $\delta$ , ppm) (Predicted)	Assignment	Rationale
1	~ 170 - 172	C4	The carbon atom bonded to both a ring nitrogen and the highly electronegative oxygen atom is the most deshielded.
2	~ 168 - 170	C6	This carbon, attached to two nitrogen atoms, also appears significantly downfield.
3	~ 162 - 164	C2	The carbon bearing the amino group is highly deshielded due to the adjacent nitrogen atoms.
4	~ 85 - 90	C5	This is the only C-H carbon in the ring. It is the most upfield of the ring carbons.
5	~ 53 - 55	-OCH <sub>3</sub>	The methoxy carbon appears in the typical aliphatic region for carbons bonded to oxygen.
6	~ 23 - 25	C6-CH <sub>3</sub>	The methyl carbon attached to the ring appears in the upfield aliphatic region.

Note: The predicted chemical shifts are based on general principles. Authoritative experimental values are reported by Prabavathi and Nilufer (2015).[\[2\]](#)

## Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that corresponds to the energy of molecular vibrations (stretching, bending, rocking). FTIR and FT-Raman are complementary techniques that provide a detailed fingerprint of AMMP.

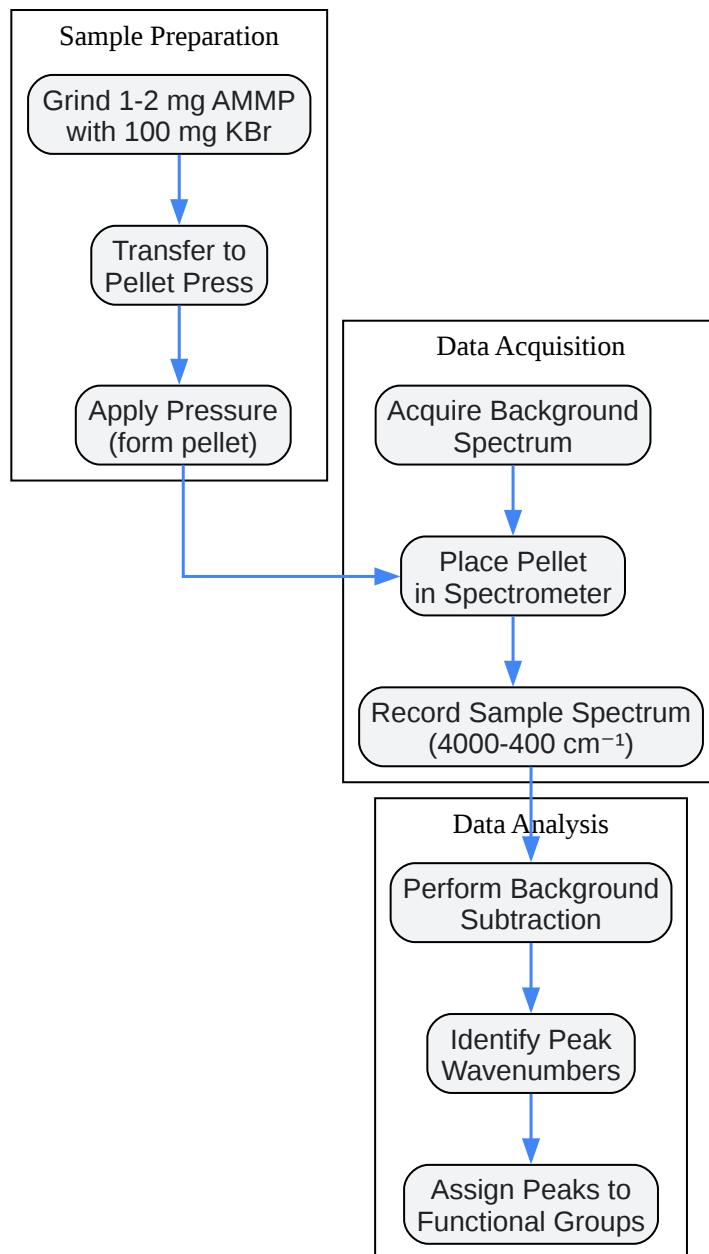
- Sample Preparation: Grind 1-2 mg of dry AMMP with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

The vibrational spectra of AMMP have been recorded and analyzed in detail, with assignments supported by DFT calculations.<sup>[2]</sup> A similar study on a related copper complex also provides insight into the vibrational modes of the AMMP ligand.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment	Vibrational Mode
~ 3450 - 3300	Medium-Strong	N-H	Asymmetric & Symmetric Stretch
~ 3050 - 3000	Weak-Medium	C-H (Aromatic)	Stretch
~ 2980 - 2850	Medium	C-H (Aliphatic)	Asymmetric & Symmetric Stretch
~ 1640 - 1600	Strong	C=N, C=C	Ring Stretching
~ 1580	Strong	NH <sub>2</sub>	Scissoring (Bending)
~ 1250	Strong	C-O	Asymmetric Stretch
~ 1050	Medium	C-O	Symmetric Stretch

Note: Values are representative and based on published data for AMMP and related pyrimidines.<sup>[2]</sup>

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Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular weight and elucidate the structure.

- Sample Introduction: Introduce a small amount of AMMP into the ion source, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

- Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This energy is sufficient to ionize the molecule and induce reproducible fragmentation.
- Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The mass spectrum of AMMP is expected to show a molecular ion peak corresponding to its molecular weight (139.16).

- Molecular Ion ( $M^{+\bullet}$ ): The peak at m/z 139 confirms the molecular weight of the compound. As it contains an odd number of nitrogen atoms (3), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.
- Key Fragments: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.

m/z	Proposed Fragment	Rationale
139	$[C_6H_9N_3O]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )
124	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group or the C6-methyl group.
110	$[M - CHO]^+$	Loss of a formyl radical, likely involving rearrangement of the methoxy group.
96	$[M - CH_3 - CO]^+$	Subsequent loss of carbon monoxide from the m/z 124 fragment.

```
digraph "MS_Fragmentation" {
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edge [color="#EA4335", penwidth=1.5];

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F1 [label="[M - CH3]+\nm/z = 124"];
F2 [label="[M - CHO]+\nm/z = 110"];
F3 [label="[M - CH3 - CO]+\nm/z = 96"];

M -> F1 [label="- •CH3"];
M -> F2 [label="- •CHO"];
F1 -> F3 [label="- CO"];
}
```

Caption: A plausible EI fragmentation pathway for **2-Amino-4-methoxy-6-methylpyrimidine**.

## Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a unique and unambiguous fingerprint for the structural confirmation of **2-Amino-4-methoxy-6-methylpyrimidine**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (NH<sub>2</sub>, OCH<sub>3</sub>, C=N), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide, grounded in authoritative experimental and theoretical studies, serves as a reliable technical resource for the scientific community.

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## References

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